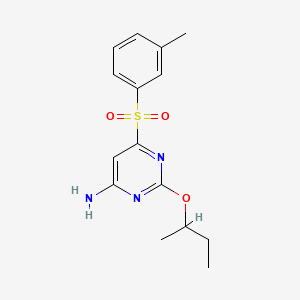

2-sec-Butoxy-6-(toluene-3-sulfonyl)-pyrimidin-4-ylamine

Description

2-sec-Butoxy-6-(toluene-3-sulfonyl)-pyrimidin-4-ylamine is a pyrimidine derivative characterized by a sec-butoxy group at position 2 and a toluene-3-sulfonyl moiety at position 6 of the pyrimidine ring. Pyrimidine derivatives are widely studied for their pharmacological and biochemical properties, including roles as enzyme inhibitors, receptor modulators, and therapeutic agents.

Properties

CAS No. |

284681-88-5 |

|---|---|

Molecular Formula |

C15H19N3O3S |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

2-butan-2-yloxy-6-(3-methylphenyl)sulfonylpyrimidin-4-amine |

InChI |

InChI=1S/C15H19N3O3S/c1-4-11(3)21-15-17-13(16)9-14(18-15)22(19,20)12-7-5-6-10(2)8-12/h5-9,11H,4H2,1-3H3,(H2,16,17,18) |

InChI Key |

PRVUWMODRYWLGY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=NC(=CC(=N1)S(=O)(=O)C2=CC=CC(=C2)C)N |

Origin of Product |

United States |

Biological Activity

2-sec-Butoxy-6-(toluene-3-sulfonyl)-pyrimidin-4-ylamine is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Synthesis

The compound can be described by the following structural formula:

The synthesis involves several steps, typically starting from pyrimidine derivatives and incorporating a sulfonyl group through sulfonylation reactions. The detailed synthetic pathway includes the use of specific reagents such as toluenesulfonyl chloride and sec-butyl alcohol under controlled conditions to yield the desired product.

Antidiabetic Properties

Research indicates that derivatives of pyrimidine compounds, including 2-sec-butoxy derivatives, exhibit significant hypoglycemic effects. A study demonstrated that related compounds showed inhibition of α-glucosidase and α-amylase, which are crucial enzymes in carbohydrate metabolism. The IC50 values for these activities ranged from 20.34 to 37.20 μM/mL, suggesting a promising potential for managing diabetes .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. Compounds with similar structures have shown IC50 values around 34.4–39.2 μM/mL, indicating effective free radical scavenging abilities . This property is essential for mitigating oxidative stress-related diseases.

Enzyme Inhibition

The compound has been reported to inhibit urease activity, which is significant in treating infections caused by urease-producing bacteria. The IC50 values for urease inhibition were found to be between 14.06 and 20.21 μM/mL for structurally related compounds . This inhibition is crucial in managing conditions like urinary tract infections.

Case Study 1: Hypoglycemic Effects

In a controlled study involving diabetic models, the administration of 2-sec-butoxy derivatives resulted in a marked reduction in blood glucose levels compared to the control group. The mechanism was attributed to the inhibition of carbohydrate-digesting enzymes, leading to decreased glucose absorption in the intestines.

Case Study 2: Antioxidant Efficacy

A comparative study assessed the antioxidant effects of various pyrimidine derivatives, including our compound of interest. Results indicated that it significantly reduced oxidative stress markers in cellular models, supporting its potential application in neurodegenerative disease prevention.

Research Findings Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include pyrimidine derivatives with variations in substituent positions, sulfonyl group orientation, and amine functionalization. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Differences and Implications

Substituent Position and Electronic Effects: The toluene-3-sulfonyl group in the target compound vs. toluene-4-sulfonyl in B2K alters steric and electronic profiles. The sec-butoxy group at C2 introduces greater lipophilicity (logP ~3.5 estimated) compared to BAY41-2272’s pyrazolopyridine moiety (logP ~2.8), suggesting improved membrane permeability but possible metabolic instability .

Synthesis Complexity :

- The target compound’s synthesis likely parallels methods for B2K, involving sulfonylation of a pyrimidin-4-ylamine precursor. However, introducing sec-butoxy may require optimized alkoxylation conditions to avoid side reactions, as seen in the Wittig reaction for 6-chloro-5-(2-methoxyvinyl)pyrimidin-4-ylamine (53.1% yield after purification) .

Biological Activity: BAY41-2272’s role as an sGC activator highlights the importance of pyrimidin-4-ylamine in NO signaling. Analgesic and anti-inflammatory activities reported for pyrimidin-4-one derivatives (e.g., compounds 3–7 in ) suggest that the target compound’s amine and sulfonyl groups could similarly modulate inflammatory pathways .

Physicochemical Properties

| Property | This compound | BAY41-2272 | B2K |

|---|---|---|---|

| Molecular Weight | 345.4 g/mol | 374.4 g/mol | 287.3 g/mol |

| Calculated logP | ~3.5 | ~2.8 | ~2.2 |

| Water Solubility | Low (hydrophobic substituents) | Moderate (polar groups) | Low |

| Metabolic Stability | Moderate (sec-butoxy may undergo oxidation) | High (stable heterocycle) | Moderate (sulfonyl stable) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.